

Preclinical Profile of Androgen Receptor Degrader-5: A Technical Overview

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Compound of Interest		
Compound Name:	Androgen receptor degrader-5	
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Introduction

The androgen receptor (AR) is a well-established therapeutic target in prostate cancer and other androgen-driven diseases. While traditional therapies have focused on androgen deprivation or direct AR antagonism, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides a comprehensive overview of the available preclinical data for **Androgen Receptor Degrader-5**, also known as PROTAC AR Degrader-5 (compound A46), and offers a comparative analysis with other key AR degraders to provide a broader context for researchers in the field.

PROTAC AR Degrader-5 (Compound A46)

PROTAC AR Degrader-5 is a potent, small molecule degrader of the androgen receptor.[1][2] It is a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Mechanism of Action

As a PROTAC, the mechanism of action for AR Degrader-5 involves the formation of a ternary complex between the androgen receptor, the PROTAC molecule, and an E3 ubiquitin ligase.

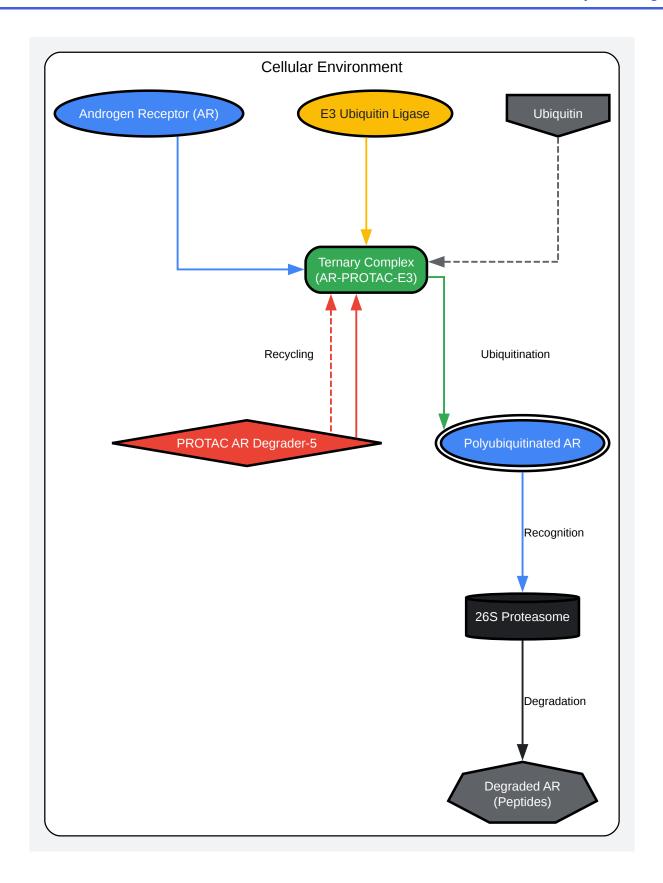






This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of another AR protein.





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Mechanism of action for an AR-targeting PROTAC.



Quantitative Preclinical Data

The publicly available quantitative data for PROTAC AR Degrader-5 is primarily focused on dermatological applications.

Parameter	Value	Species/Cell Line	Application	Reference
IC50	49 nM	Not Specified	Not Specified	[1][2]
Sebaceous Plaque Inhibition	19.24%	Golden Hamster	Dermatology	[1][3]
35.20%	Golden Hamster	Dermatology	[1][3]	
49.54%	Golden Hamster	Dermatology	[1][3]	
51.61%	Golden Hamster	Dermatology	[1][3]	
Hair Regeneration	Dose-dependent induction	C57BL/6N mice	Dermatology	[1][3]

Experimental Protocols

- Animal Model: 7-8 week old, 90-110g, female Golden hamsters.
- Treatment: Daily skin application of PROTAC AR Degrader-5 at doses of 100, 200, 400, and 800 μg, co-administered with 12 μg of testosterone propionate (TP).
- Duration: 21 days.
- Endpoint: Measurement of the inhibition rate of sebaceous plaque formation.
- Animal Model: C57BL/6N mice.
- Treatment: Skin application of PROTAC AR Degrader-5 at concentrations of 5, 10, and 30 mg/ml, co-administered with 30 mpk of dihydrotestosterone (DHT).
- Administration: 150 μL applied twice a day.



• Duration: 17 days.

• Endpoint: Assessment of hair regeneration.

Comparative Preclinical Data of Other Androgen Receptor Degraders

To provide a broader context for the potency and activity of AR degraders, the following tables summarize key preclinical data for other well-characterized compounds in this class. This data is primarily from oncology-focused studies.

In Vitro Degradation and Activity

Compound	DC50	Cell Line(s)	Key In Vitro Activities
ARV-110 (Bavdegalutamide)	<1 nM	VCaP	Degrades 92-98% of total AR. Suppresses PSA expression, inhibits cell proliferation, and induces apoptosis.
ARD-61	~1 nM	LNCaP, VCaP, 22Rv1	Degrades >95% of AR protein. Suppresses AR-regulated gene expression.
HP518	<1 nM	Multiple TNBC cell lines	Robustly degrades AR. Strongly inhibits AR+ TNBC cell growth.

In Vivo Anti-Tumor Activity

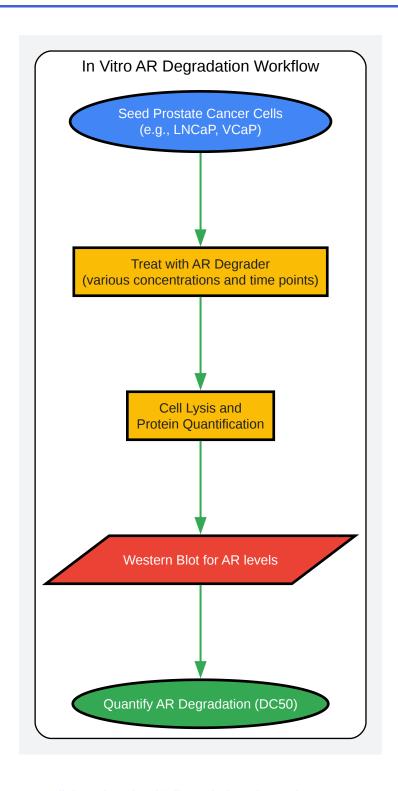


Compound	Animal Model	Dosing	Key In Vivo Outcomes
ARV-110 (Bavdegalutamide)	VCaP xenografts	10 mg/kg	~95% AR degradation. Dose-responsive tumor growth inhibition.
ARD-61	MDA-MB-453 xenografts	Not specified	Complete AR degradation in tumor tissue and more effective tumor growth inhibition than enzalutamide.
HP518	MDA-MB-453 CDX and PDX models	Not specified	Significant and dosedependent inhibition of tumor growth.

Experimental Workflows

The following diagrams illustrate common experimental workflows used in the preclinical evaluation of AR degraders.

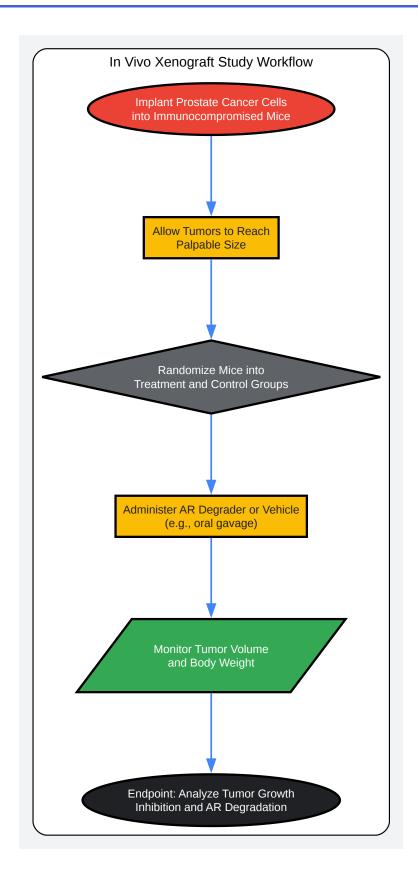




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Workflow for in vitro AR degradation assessment.





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Workflow for in vivo anti-tumor efficacy studies.



Conclusion

PROTAC AR Degrader-5 (compound A46) is a potent degrader of the androgen receptor with demonstrated preclinical activity, particularly in dermatological models. While its preclinical data in oncology is not as extensively published as other AR degraders like ARV-110, ARD-61, and HP518, the collective evidence for this class of molecules highlights the significant potential of targeted protein degradation as a therapeutic strategy. The ability of AR degraders to overcome resistance mechanisms associated with traditional AR inhibitors makes them a highly promising area of research and development for androgen-driven diseases, most notably prostate cancer. Further studies are warranted to fully elucidate the therapeutic potential of PROTAC AR Degrader-5 in various disease contexts.

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